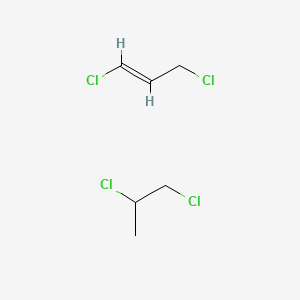

1,2-dichloropropane;(E)-1,3-dichloroprop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The dichloropropane-dichloropropene mixture is a combination of two chlorinated hydrocarbons: 1,2-dichloropropane and 1,3-dichloropropene. These compounds are primarily used in agriculture as soil fumigants to control nematodes and other soil-borne pests. The mixture has been widely studied for its environmental impact, toxicity, and effectiveness in pest control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-dichloropropane is typically produced by the chlorination of propane, while 1,3-dichloropropene is synthesized through the chlorination of propylene followed by dehydrochlorination. The mixture is then obtained by combining these two compounds in specific ratios .

Industrial Production Methods: Industrial production of the dichloropropane-dichloropropene mixture involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the desired product composition and purity. The mixture is then distilled to separate any unwanted by-products .

Types of Reactions:

Oxidation: Both 1,2-dichloropropane and 1,3-dichloropropene can undergo oxidation reactions, leading to the formation of various chlorinated and oxygenated products.

Reduction: Reduction reactions can convert these compounds into less chlorinated derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, ammonia.

Major Products:

- Oxidation of 1,2-dichloropropane can produce 1,2-dichloropropanol.

- Reduction of 1,3-dichloropropene can yield 3-chloropropene.

- Substitution reactions can lead to the formation of various substituted propanes and propenes .

Aplicaciones Científicas De Investigación

The dichloropropane-dichloropropene mixture has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: Studied for its effects on soil microorganisms and its potential use in bioremediation.

Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.

Industry: Widely used as a soil fumigant in agriculture to control nematodes and other pests

Mecanismo De Acción

The dichloropropane-dichloropropene mixture exerts its effects primarily through its reactivity with biological molecules. The chlorine atoms in these compounds can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This reactivity is the basis for their use as soil fumigants, as they can effectively kill nematodes and other soil-borne pests .

Comparación Con Compuestos Similares

1,2-Dichloroethane: Another chlorinated hydrocarbon used as a solvent and in the production of vinyl chloride.

1,1,2-Trichloroethane: Used as a solvent and in the production of other chemicals.

1,2-Dichlorobenzene: Used as a solvent and in the production of herbicides.

Uniqueness: The dichloropropane-dichloropropene mixture is unique in its dual functionality as both a fumigant and a chemical reagent. Its specific combination of 1,2-dichloropropane and 1,3-dichloropropene provides a broad spectrum of activity against soil pests, making it particularly effective in agricultural applications .

Propiedades

Número CAS |

8003-19-8 |

|---|---|

Fórmula molecular |

C6H10Cl4 |

Peso molecular |

223.9 g/mol |

Nombre IUPAC |

1,2-dichloropropane;(E)-1,3-dichloroprop-1-ene |

InChI |

InChI=1S/C3H6Cl2.C3H4Cl2/c1-3(5)2-4;4-2-1-3-5/h3H,2H2,1H3;1-2H,3H2/b;2-1+ |

Clave InChI |

FLWMCWWTXIAPAH-WLHGVMLRSA-N |

Impurezas |

... 2,2-dichloropropane & 1,2,3-trichloropropane ... |

SMILES |

CC(CCl)Cl.C(C=CCl)Cl |

SMILES isomérico |

CC(CCl)Cl.C(/C=C/Cl)Cl |

SMILES canónico |

CC(CCl)Cl.C(C=CCl)Cl |

Color/Form |

Clear amber liquid |

Densidad |

About 1.4 at 4 °C/20 °C |

Punto de inflamación |

17.5 °C |

Vida útil |

Stable in neutral & dilute acidic media; decomp by alkalis, concn acids, halogens & some metal salts. The mixture is stable up to 500 °C ... but reacts with dilute organic bases, concentrated acids, halogens, & some metal salts. |

Solubilidad |

About 2 g/kg water at room temp; fully miscible with esters, halogenated solvents, hydrocarbons, ketones |

Presión de vapor |

4.6 kPa at 20 °C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.